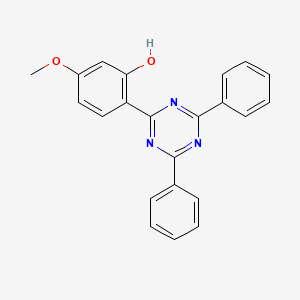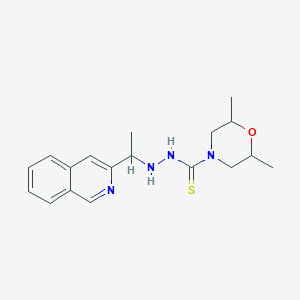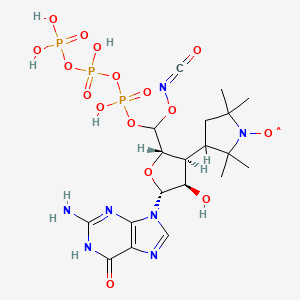
加氢处理重质石脑油(技术级)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtha (Petroleum) Hydrotreated Heavy is a complex mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This process removes impurities such as sulfur, nitrogen, and metals, resulting in a product that consists predominantly of hydrocarbons with carbon numbers ranging from C6 to C13. The boiling point of this mixture is approximately between 65°C and 230°C .
科学研究应用
Naphtha (Petroleum) Hydrotreated Heavy has several applications in scientific research and industry:
Chemistry: Used as a solvent and feedstock for various chemical reactions and processes.
Biology: Limited use due to its hydrocarbon nature, but can be used in studies involving hydrocarbon metabolism.
Medicine: Not commonly used directly in medicine but can be a precursor for pharmaceutical intermediates.
作用机制
Target of Action
Naphtha (Petroleum) hydrotreated heavy (Technical) primarily targets the respiratory system , skin , and eyes . It can cause cough, shortness of breath, euphoria, headache, dizziness, drowsiness, and unconsciousness when inhaled . Contact with skin can lead to redness and dryness , while exposure to eyes can cause redness .
Mode of Action
This compound is a complex mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst . It consists of hydrocarbons with carbon numbers predominantly in the range between C6 and C13 . It reacts with strong oxidants, generating fire and explosion hazards . This reaction produces irritating or toxic fumes (or gases) .
Biochemical Pathways
Due to the similar structure of these hydrocarbons, one can assume that oxidation of the alkyl chain or of the ring to alcohols, aldehydes, acids, or ketones will presumably occur in all of them during metabolism . It is therefore to be expected that each compound of this category possesses a qualitatively similar toxicity to the other category members .
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Naphtha (Petroleum) hydrotreated heavy (Technical) are primarily related to its irritant and potentially toxic effects. Inhalation can lead to respiratory symptoms such as cough and shortness of breath . Skin contact can result in redness and dryness , while eye contact can cause redness . Ingestion can lead to aspiration hazard, sore throat, nausea, vomiting, and abdominal pain .
Action Environment
The action of Naphtha (Petroleum) hydrotreated heavy (Technical) can be influenced by environmental factors. For instance, above 40°C, it should be used in a closed system with ventilation and explosion-proof electrical equipment to prevent the generation of mists . It is also flammable, and vapour/air mixtures are explosive . Therefore, it is crucial to prevent open flames, sparks, and smoking, and avoid contact with oxidizing agents . The compound is also toxic to aquatic life , indicating that its release into the environment should be avoided.
生化分析
Biochemical Properties
Naphtha (Petroleum) Hydrotreated Heavy (Technical) plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound primarily interacts with enzymes involved in the oxidation of hydrocarbons, such as cytochrome P450 enzymes. These enzymes catalyze the oxidation of the alkyl chains or rings in the hydrocarbons to form alcohols, aldehydes, acids, or ketones . This interaction is crucial for the metabolism and detoxification of the compound within biological systems.
Cellular Effects
Naphtha (Petroleum) Hydrotreated Heavy (Technical) has been shown to affect various types of cells and cellular processes. Exposure to this compound can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms . Additionally, prolonged exposure can result in cellular damage and apoptosis, particularly in liver and kidney cells.
Molecular Mechanism
At the molecular level, Naphtha (Petroleum) Hydrotreated Heavy (Technical) exerts its effects through several mechanisms. The compound can bind to and inhibit the activity of certain enzymes, such as those involved in the detoxification of xenobiotics. This inhibition can lead to the accumulation of toxic intermediates and subsequent cellular damage . Furthermore, the compound can induce changes in gene expression by activating transcription factors involved in the stress response, such as nuclear factor erythroid 2-related factor 2 (Nrf2).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphtha (Petroleum) Hydrotreated Heavy (Technical) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air . Long-term studies have shown that chronic exposure to the compound can lead to persistent cellular damage and alterations in cellular function, including changes in metabolic activity and increased oxidative stress.
Dosage Effects in Animal Models
The effects of Naphtha (Petroleum) Hydrotreated Heavy (Technical) vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient changes in cellular function. At higher doses, it can lead to significant toxic effects, including liver and kidney damage, respiratory distress, and central nervous system depression . These adverse effects are dose-dependent and can be exacerbated by prolonged exposure.
Metabolic Pathways
Naphtha (Petroleum) Hydrotreated Heavy (Technical) is involved in several metabolic pathways, primarily those related to the oxidation of hydrocarbons. The compound is metabolized by cytochrome P450 enzymes, which catalyze the formation of alcohols, aldehydes, acids, and ketones . These metabolites can then enter various metabolic pathways, including those involved in energy production and detoxification.
Transport and Distribution
Within cells and tissues, Naphtha (Petroleum) Hydrotreated Heavy (Technical) is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature . This accumulation can lead to localized toxicity and disruption of cellular function.
Subcellular Localization
Naphtha (Petroleum) Hydrotreated Heavy (Technical) is primarily localized in the endoplasmic reticulum and mitochondria within cells. This localization is facilitated by its hydrophobic nature and the presence of targeting signals that direct the compound to these organelles . The accumulation of the compound in these subcellular compartments can lead to the disruption of normal cellular processes, including protein synthesis and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Naphtha (Petroleum) Hydrotreated Heavy involves hydrotreating, a process where crude oil fractions are selectively reacted with hydrogen in the presence of a catalyst at high temperatures and moderate pressures. This process converts undesirable compounds such as sulfur, nitrogen, and olefins into more stable products .
Industrial Production Methods: In industrial settings, hydrotreating units are used to process various petroleum fractions. The process typically involves the following steps:
Feed Preparation: The petroleum fraction is preheated and mixed with hydrogen.
Reaction: The mixture is passed through a reactor containing a catalyst at high temperatures (300-400°C) and moderate pressures (30-130 atm).
Separation: The treated product is separated from hydrogen sulfide, ammonia, and other byproducts.
Product Recovery: The hydrotreated naphtha is collected and further processed if necessary.
化学反应分析
Types of Reactions: Naphtha (Petroleum) Hydrotreated Heavy primarily undergoes the following types of reactions:
Oxidation: The hydrocarbons can be oxidized to form alcohols, aldehydes, ketones, and acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydrocarbons in naphtha can undergo substitution reactions, particularly halogenation.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often in the presence of a catalyst.
Reduction: Hydrogen gas, typically in the presence of a metal catalyst.
Substitution: Halogens (e.g., chlorine, bromine) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, aldehydes, ketones, acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
相似化合物的比较
Stoddard Solvent: A similar hydrotreated petroleum product with a narrower boiling range.
White Spirit: Another hydrotreated petroleum product used as a solvent.
Hydrotreated Light Petroleum Distillate: Similar in composition but with lighter hydrocarbons (lower carbon numbers).
Uniqueness: Naphtha (Petroleum) Hydrotreated Heavy is unique due to its specific range of hydrocarbons (C6-C13) and its boiling point range (65°C to 230°C). This makes it particularly suitable for certain industrial applications where a broader range of hydrocarbons is beneficial .
属性
CAS 编号 |
64742-48-9 |
|---|---|
分子式 |
UVCB |
同义词 |
Naphtha, Petroleum distillates |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





